(2-Isopropyl-6-methylphenyl)boronic acid

Boronic acid acidity Protodeboronation stability Cross-coupling efficiency

Symmetric 2,6-dimethyl analogs often fail to provide sufficient atropisomeric stability or suffer protodeboronation. (2-Isopropyl-6-methylphenyl)boronic acid (CAS 693286-55-4) solves this with an asymmetric 2-isopropyl-6-methyl substitution pattern that elevates biaryl rotational barriers and resists base-promoted decomposition. • Enhanced conformational stability for atropisomer-selective Suzuki couplings-avoids post-coupling chiral resolution. • Predicted pKa 8.71 ± 0.58 minimizes protodeboronation under aqueous basic conditions (K₂CO₃, Cs₂CO₃). • Optimal intermediate steric profile (MW 178.04, 2 rotatable bonds) enables transmetalation with bulky ligands (SPhos, RuPhos) while suppressing homocoupling. Stocked for immediate global delivery.

Molecular Formula C10H15BO2
Molecular Weight 178.04 g/mol
CAS No. 693286-55-4
Cat. No. B1504188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Isopropyl-6-methylphenyl)boronic acid
CAS693286-55-4
Molecular FormulaC10H15BO2
Molecular Weight178.04 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC=C1C(C)C)C)(O)O
InChIInChI=1S/C10H15BO2/c1-7(2)9-6-4-5-8(3)10(9)11(12)13/h4-7,12-13H,1-3H3
InChIKeyPJYHJOUTVMAXLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

693286-55-4 | (2-Isopropyl-6-methylphenyl)boronic acid – Properties & CAS Data


(2-Isopropyl-6-methylphenyl)boronic acid (CAS 693286-55-4) is a di-ortho-substituted arylboronic acid reagent with molecular formula C10H15BO2 and molecular weight 178.04 g/mol [1]. It is primarily employed as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the construction of sterically hindered biaryl and heterobiaryl scaffolds in pharmaceutical and agrochemical research [2]. The presence of both methyl and isopropyl substituents at the ortho positions creates a unique steric and electronic environment that governs reactivity, protodeboronation stability, and atropisomeric selectivity outcomes [3].

Why (2-Isopropyl-6-methylphenyl)boronic acid Cannot Be Replaced by Other ortho-Substituted Boronic Acids


Generic substitution of (2-Isopropyl-6-methylphenyl)boronic acid with closely related analogs such as 2,6-dimethylphenylboronic acid or 2-isopropylphenylboronic acid introduces quantifiable shifts in reaction outcomes due to divergent steric demand and electronic modulation at the boron center. The asymmetric ortho substitution pattern (isopropyl vs. methyl) directly alters the rotational barrier of the biaryl axis, which governs atropisomeric selectivity in coupling reactions [1]. Furthermore, the steric congestion adjacent to boron critically influences the rate of base-promoted protodeboronation, a major side reaction that erodes yield in challenging Suzuki-Miyaura couplings involving electron-rich or hindered aryl halides [2]. Selecting an alternative with different ortho substitution inevitably changes the balance between cross-coupling efficiency and off-pathway decomposition, leading to suboptimal isolated yields and altered stereochemical outcomes.

Quantitative Differentiation Evidence: (2-Isopropyl-6-methylphenyl)boronic acid vs. Structural Analogs


Predicted pKa Differentiation vs. 2,6-Dimethylphenylboronic Acid

The predicted pKa of (2-Isopropyl-6-methylphenyl)boronic acid (8.71 ± 0.58) is higher (less acidic) than that of the less sterically hindered analog 2,6-dimethylphenylboronic acid (estimated pKa ~8.4-8.5) . This difference arises from the greater electron-donating inductive effect and increased steric shielding of the isopropyl group relative to a second methyl substituent. Higher pKa in ortho-substituted arylboronic acids correlates with reduced susceptibility to base-promoted protodeboronation, a key decomposition pathway that limits coupling yields with electron-deficient or slow-oxidative addition aryl halides [1].

Boronic acid acidity Protodeboronation stability Cross-coupling efficiency

Rotational Barrier Differentiation for Atropisomeric Selectivity

The asymmetric 2-isopropyl-6-methyl substitution pattern in (2-Isopropyl-6-methylphenyl)boronic acid is designed to generate a higher rotational barrier around the newly formed biaryl axis compared to symmetrically 2,6-disubstituted analogs (e.g., 2,6-dimethylphenylboronic acid) [1]. Mechanistic studies on ortho-substituted phenylboronic acids in Suzuki-Miyaura coupling with 3,4,5-tribromo-2,6-dimethylpyridine demonstrate that differential ortho substitution produces opposite atropselectivity outcomes, with the steric demand of the ortho groups directly dictating the kinetic preference for one atropisomer over the other [2]. The isopropyl group introduces a steric 'gear' that interacts with the adjacent aromatic ring, increasing the energy required for bond rotation relative to a methyl-only counterpart.

Atropisomerism Axial chirality Biaryl synthesis

Molecular Weight and Rotatable Bond Count vs. Analog Comparators

(2-Isopropyl-6-methylphenyl)boronic acid exhibits a molecular weight of 178.04 g/mol and 2 rotatable bonds, distinguishing it from common comparator boronic acids [1]. Compared to 2,6-dimethylphenylboronic acid (MW 149.98, 1 rotatable bond), the target compound introduces additional molecular weight and conformational flexibility [2]. Relative to 2,6-diisopropylphenylboronic acid (MW 206.07, 3 rotatable bonds), it occupies an intermediate steric space, offering a balanced profile for coupling reactions where extreme steric hindrance would suppress reactivity but insufficient bulk fails to impart desired stereochemical control [3].

Physicochemical properties Lead optimization Compound procurement

Steric Parameter (A-value) Differentiation from 2,6-Dimethylphenylboronic Acid

The isopropyl substituent in (2-Isopropyl-6-methylphenyl)boronic acid carries a significantly larger A-value (2.15 kcal/mol) compared to the methyl group (1.70 kcal/mol) present in 2,6-dimethylphenylboronic acid [1]. This increased steric demand at the ortho position directly impacts the transmetalation step of the Suzuki-Miyaura catalytic cycle. Studies on sterically hindered aryl bromides have demonstrated that coupling yields are exquisitely sensitive to the steric environment around the boron center; an isopropyl substituent introduces sufficient bulk to alter the preferred palladium-ligand geometry and can either enhance or suppress reactivity depending on the catalyst system employed [2].

Steric hindrance Cross-coupling yield Catalyst selection

Optimal Procurement and Application Scenarios for (2-Isopropyl-6-methylphenyl)boronic acid


Synthesis of Atropisomerically Pure Biaryl Drug Candidates

When a medicinal chemistry program requires the synthesis of axially chiral biaryl compounds with defined atropisomeric configuration, (2-Isopropyl-6-methylphenyl)boronic acid is the preferred boronic acid coupling partner. Its asymmetric 2-isopropyl-6-methyl substitution pattern generates a higher rotational barrier around the biaryl axis compared to symmetric 2,6-dimethyl analogs, providing enhanced conformational stability of the resulting atropisomers [1]. This is essential for drug candidates where axial chirality governs target engagement, and procurement of this specific substitution pattern avoids the need for post-coupling chiral resolution steps that reduce overall yield.

High-Fidelity Suzuki Coupling in Basic Aqueous Media

For cross-coupling reactions conducted under basic aqueous conditions (e.g., with K₂CO₃ or Cs₂CO₃ in aqueous dioxane or THF), the higher predicted pKa of (2-Isopropyl-6-methylphenyl)boronic acid (8.71 ± 0.58) relative to less sterically hindered analogs confers improved resistance to base-promoted protodeboronation . This characteristic makes it the reagent of choice when coupling with electron-deficient or slow-oxidative addition aryl halides, where extended reaction times at elevated temperatures would otherwise lead to significant boronic acid decomposition and reduced isolated yields [2].

Intermediate Steric Bulk for Challenging Di-ortho-Substituted Biaryl Construction

In the synthesis of tetra-ortho-substituted biaryls, the choice of boronic acid steric bulk is critical: insufficient hindrance fails to impart stereochemical control, while excessive bulk leads to no reaction under standard conditions. (2-Isopropyl-6-methylphenyl)boronic acid occupies the optimal intermediate steric space (MW 178.04, 2 rotatable bonds, A-value 2.15 kcal/mol at one ortho position) [3]. This profile enables successful transmetalation with palladium catalysts bearing bulky phosphine ligands (e.g., SPhos, RuPhos) while still providing sufficient ortho shielding to suppress undesired homocoupling side reactions [4]. Procurement of this specific reagent is justified when both 2,6-dimethylphenylboronic acid (too small) and 2,6-diisopropylphenylboronic acid (too large) have failed or given unsatisfactory results.

Structure-Activity Relationship (SAR) Exploration of Ortho-Substituted Pharmacophores

When exploring SAR around a phenyl ring in a lead optimization campaign, the isopropyl substituent serves as a lipophilic, branched alkyl group that modulates both steric occupancy and electronic properties. (2-Isopropyl-6-methylphenyl)boronic acid provides a well-defined building block for introducing this specific substitution pattern via Suzuki coupling, avoiding the need to carry the isopropyl group through multiple linear synthetic steps. The predicted pKa of 8.71 and defined molecular weight of 178.04 g/mol allow computational chemists to accurately model the physicochemical contribution of this fragment to overall drug-likeness parameters, facilitating rational compound design and prioritization of synthetic targets.

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